REACTION_SMILES
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[BH4-:18].[ClH:1].[ClH:20].[NH2:2][c:3]1[n:4][c:5]([NH2:15])[c:6]2[c:7]([n:8]1)[n:9][cH:10][c:11]([CH:13]=[O:14])[cH:12]2.[Na+:17].[Na+:19].[OH-:16]>>[NH2:2][c:3]1[n:4][c:5]([NH2:15])[c:6]2[c:7]([n:8]1)[n:9][cH:10][c:11]([CH2:13][OH:14])[cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(N)c2cc(C=O)cnc2n1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
|
Smiles
|
Nc1nc(N)c2cc(CO)cnc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |